molecular formula C10H11ClN2O2 B13153734 N-(2-Chloroacetyl)-4-methylbenzohydrazide

N-(2-Chloroacetyl)-4-methylbenzohydrazide

Cat. No.: B13153734
M. Wt: 226.66 g/mol
InChI Key: OCKGBFKZSMXOTF-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-4-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroacetyl)-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or chloroform.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroacetyl)-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrazine derivatives.

    Oxidation and Reduction: The hydrazide moiety can undergo oxidation to form azides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common acids include hydrochloric acid, while bases include sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: The major products are substituted hydrazides.

    Hydrolysis: The major products are carboxylic acids and hydrazine derivatives.

    Oxidation and Reduction: The major products are azides (oxidation) and amines (reduction).

Scientific Research Applications

N-(2-Chloroacetyl)-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroacetyl)-4-methylbenzohydrazide involves the interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroacetyl)-4-methylbenzohydrazide: is similar to other chloroacetyl hydrazides, such as N-(2-Chloroacetyl)-benzohydrazide and N-(2-Chloroacetyl)-4-chlorobenzohydrazide.

    N-(2-Chloroacetyl)-benzohydrazide: Lacks the methyl group on the benzene ring, which can affect its reactivity and biological activity.

    N-(2-Chloroacetyl)-4-chlorobenzohydrazide: Contains a chlorine atom on the benzene ring, which can enhance its antimicrobial properties.

Uniqueness

This compound is unique due to the presence of the methyl group on the benzene ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

N-(2-chloroacetyl)-4-methylbenzohydrazide

InChI

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13(12)9(14)6-11/h2-5H,6,12H2,1H3

InChI Key

OCKGBFKZSMXOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C(=O)CCl)N

Origin of Product

United States

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